1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-

Catalog No.
S524369
CAS No.
186392-40-5
M.F
C21H22ClN3O3
M. Wt
399.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(di...

CAS Number

186392-40-5

Product Name

1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N

SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-N-(3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-1H-indole-2-carboxamide, CP 91149, CP-91149

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O

Description

The exact mass of the compound 1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)- is 399.13497 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Database Listings:

    • The compound is listed in PubChem, a public database of chemical information, but no specific research applications are mentioned [].
    • Similarly, the National Institutes of Health's Genetic Screening Research Service (GSRS) database lists the compound but lacks details on its scientific uses [].
  • Potential Research Areas:

    • The compound's structure suggests potential for targeting specific biological processes. The indole and carboxamide groups are present in many biologically active molecules []. The presence of a chlorine atom and a dimethylamino group could further influence its biological properties.
    • However, without further research, it is impossible to definitively say what specific areas of scientific research this compound might be relevant to.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Exact Mass

399.13497

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O8EV00W45A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

186392-40-5

Wikipedia

Cp-91149

Dates

Modify: 2023-08-15
1: Gao N, Shang J, Huynh D, Manthati VL, Arias C, Harding HP, Kaufman RJ, Mohr I, Ron D, Falck JR, Lehrman MA. Mannose-6-phosphate regulates destruction of lipid-linked oligosaccharides. Mol Biol Cell. 2011 Sep;22(17):2994-3009. doi: 10.1091/mbc.E11-04-0286. Epub 2011 Jul 7. PubMed PMID: 21737679; PubMed Central PMCID: PMC3164449.
2: Yoshida T, Okuno A, Takahashi K, Ogawa J, Hagisawa Y, Kanda S, Fujiwara T. Contributions of hepatic gluconeogenesis suppression and compensative glycogenolysis on the glucose-lowering effect of CS-917, a fructose 1,6-bisphosphatase inhibitor, in non-obese type 2 diabetes Goto-Kakizaki rats. J Pharmacol Sci. 2011;115(3):329-35. Epub 2011 Feb 22. PubMed PMID: 21350313.
3: Hampson LJ, Mackin P, Agius L. Stimulation of glycogen synthesis and inactivation of phosphorylase in hepatocytes by serotonergic mechanisms, and counter-regulation by atypical antipsychotic drugs. Diabetologia. 2007 Aug;50(8):1743-51. Epub 2007 Jun 20. PubMed PMID: 17579833.
4: Schnier JB, Nishi K, Gumerlock PH, Gorin FA, Bradbury EM. Glycogen synthesis correlates with androgen-dependent growth arrest in prostate cancer. BMC Urol. 2005 Mar 24;5:6. PubMed PMID: 15790394; PubMed Central PMCID: PMC1079895.
5: Hampson LJ, Agius L. Increased potency and efficacy of combined phosphorylase inactivation and glucokinase activation in control of hepatocyte glycogen metabolism. Diabetes. 2005 Mar;54(3):617-23. PubMed PMID: 15734835.
6: Boer P, Sperling O. Modulation of glycogen phosphorylase activity affects 5-phosphoribosyl-1-pyrophosphate availability in rat hepatocyte cultures. Nucleosides Nucleotides Nucleic Acids. 2004 Oct;23(8-9):1235-9. PubMed PMID: 15571236.
7: Green AR, Aiston S, Greenberg CC, Freeman S, Poucher SM, Brady MJ, Agius L. The glycogenic action of protein targeting to glycogen in hepatocytes involves multiple mechanisms including phosphorylase inactivation and glycogen synthase translocation. J Biol Chem. 2004 Nov 5;279(45):46474-82. Epub 2004 Aug 18. PubMed PMID: 15322104.
8: Shang J, Lehrman MA. Activation of glycogen phosphorylase with 5-aminoimidazole-4-carboxamide riboside (AICAR). Assessment of glycogen as a precursor of mannosyl residues in glycoconjugates. J Biol Chem. 2004 Mar 26;279(13):12076-80. Epub 2004 Jan 16. PubMed PMID: 14729664.
9: Lerín C, Montell E, Nolasco T, García-Rocha M, Guinovart JJ, Gómez-Foix AM. Regulation of glycogen metabolism in cultured human muscles by the glycogen phosphorylase inhibitor CP-91149. Biochem J. 2004 Mar 15;378(Pt 3):1073-7. PubMed PMID: 14651477; PubMed Central PMCID: PMC1224012.
10: Schnier JB, Nishi K, Monks A, Gorin FA, Bradbury EM. Inhibition of glycogen phosphorylase (GP) by CP-91,149 induces growth inhibition correlating with brain GP expression. Biochem Biophys Res Commun. 2003 Sep 12;309(1):126-34. PubMed PMID: 12943673.
11: Aiston S, Coghlan MP, Agius L. Inactivation of phosphorylase is a major component of the mechanism by which insulin stimulates hepatic glycogen synthesis. Eur J Biochem. 2003 Jul;270(13):2773-81. PubMed PMID: 12823547.
12: Halse R, Fryer LG, McCormack JG, Carling D, Yeaman SJ. Regulation of glycogen synthase by glucose and glycogen: a possible role for AMP-activated protein kinase. Diabetes. 2003 Jan;52(1):9-15. PubMed PMID: 12502487.
13: Latsis T, Andersen B, Agius L. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes. Biochem J. 2002 Nov 15;368(Pt 1):309-16. PubMed PMID: 12186629; PubMed Central PMCID: PMC1222981.
14: Aiston S, Hampson L, Gómez-Foix AM, Guinovart JJ, Agius L. Hepatic glycogen synthesis is highly sensitive to phosphorylase activity: evidence from metabolic control analysis. J Biol Chem. 2001 Jun 29;276(26):23858-66. Epub 2001 Apr 17. PubMed PMID: 11309391.
15: Oikonomakos NG, Skamnaki VT, Tsitsanou KE, Gavalas NG, Johnson LN. A new allosteric site in glycogen phosphorylase b as a target for drug interactions. Structure. 2000 Jun 15;8(6):575-84. PubMed PMID: 10873856.
16: Martin WH, Hoover DJ, Armento SJ, Stock IA, McPherson RK, Danley DE, Stevenson RW, Barrett EJ, Treadway JL. Discovery of a human liver glycogen phosphorylase inhibitor that lowers blood glucose in vivo. Proc Natl Acad Sci U S A. 1998 Feb 17;95(4):1776-81. PubMed PMID: 9465093; PubMed Central PMCID: PMC19188.

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